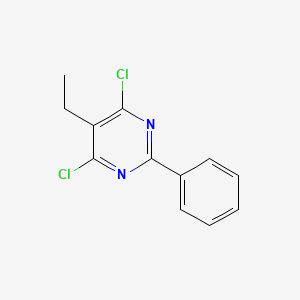

4,6-Dichloro-5-ethyl-2-phenylpyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-5-ethyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-2-9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDIXCNNPSHTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599224 | |

| Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33655-34-4 | |

| Record name | 4,6-Dichloro-5-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 5 Ethyl 2 Phenylpyrimidine

Classical Synthetic Routes and Adaptations

The traditional synthesis of 4,6-Dichloro-5-ethyl-2-phenylpyrimidine typically relies on a foundational multi-step approach. This involves the initial construction of a pyrimidine (B1678525) ring system, specifically a dihydroxy or dione (B5365651) precursor, which is subsequently subjected to a chlorination reaction.

Approaches via Dihydroxypyrimidine Precursors

The cornerstone of this classical approach is the synthesis of the intermediate, 5-ethyl-2-phenylpyrimidine-4,6-diol, which exists in tautomeric equilibrium with the more stable 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione. This precursor serves as the direct substrate for subsequent halogenation. The formation of this dihydroxypyrimidine is a critical first step before the introduction of the chloro-substituents at the 4 and 6 positions.

Chlorination Reactions of Pyrimidinediones

The conversion of the pyrimidinedione precursor to the target dichlorinated compound is a standard and widely employed transformation in pyrimidine chemistry. The most common and robust method for this chlorination is the use of phosphorus oxychloride (POCl₃). researchgate.net This powerful chlorinating agent effectively replaces the hydroxyl groups of the pyrimidinedione with chlorine atoms.

The reaction is typically performed by heating the precursor, 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione, in an excess of phosphorus oxychloride. researchgate.netmdpi.com Often, a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is added to the reaction mixture. The amine acts as a catalyst and also serves to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the process to completion. Following the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure, and the desired product is isolated through aqueous workup and extraction. mdpi.comresearchgate.net

| Starting Material | Reagent | Additives/Catalysts | Typical Conditions | Product |

|---|---|---|---|---|

| 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione | Phosphorus oxychloride (POCl₃) | N,N-Dialkylaniline (e.g., N,N-diethylaniline) | Reflux, 6-8 hours | This compound |

Multi-Step Synthesis from Simpler Building Blocks

The most fundamental synthesis of this compound begins with simple, acyclic starting materials to first construct the pyrimidine core. This is achieved through a condensation reaction, a classic strategy for forming heterocyclic rings.

Specifically, the pyrimidine ring of the precursor is assembled by reacting benzamidine (B55565) with a substituted malonic ester, in this case, diethyl ethylmalonate. google.com This condensation is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base deprotonates the active methylene (B1212753) group of the diethyl ethylmalonate, which then undergoes nucleophilic attack on the carbon of the amidine. Subsequent cyclization and elimination lead to the formation of the stable pyrimidine ring, yielding 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione. This intermediate is then carried forward to the chlorination step as described previously.

This two-step sequence represents the complete classical pathway to the target molecule.

| Step | Reactants | Base/Solvent | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Benzamidine, Diethyl ethylmalonate | Sodium ethoxide / Ethanol (B145695) | 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione | Pyrimidine ring formation (Condensation) |

| 2 | 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione, POCl₃ | N,N-Dialkylaniline (optional) | This compound | Chlorination of diol/dione |

Advanced Synthetic Strategies and Reagents

While the classical routes are reliable, modern organic synthesis has driven the development of more advanced and often more efficient or safer methodologies. These include the use of alternative halogenating agents and the application of catalysis to improve reaction conditions and outcomes.

Utilization of Phosgene (B1210022) and Triphosgene (B27547) Equivalents in Halogenation

Beyond phosphorus oxychloride, other potent reagents can be employed for the chlorination of the pyrimidinedione precursor. Phosgene (COCl₂) and its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate), are effective for this transformation. google.comwikipedia.org These reagents are known for converting hydroxyl groups in heteroaromatic systems to chlorides. google.com

The reaction involves treating the 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione with phosgene or triphosgene in an inert solvent, such as dichloroethane. google.com Similar to the POCl₃ method, a base like N,N-diethylaniline is often required to facilitate the reaction. google.com While highly effective, the extreme toxicity of phosgene gas necessitates specialized handling procedures, making triphosgene a more common choice in a laboratory setting due to its comparative ease of handling. google.com

| Starting Material | Chlorinating Agent | Base/Solvent | Key Advantage/Consideration |

|---|---|---|---|

| 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione | Phosgene (COCl₂) | Tertiary amine / Inert solvent | Highly reactive; toxic gas. |

| 5-ethyl-2-phenylpyrimidine-4,6(1H,5H)-dione | Triphosgene | N,N-Diethylaniline / Dichloroethane | Safer, solid phosgene equivalent. google.com |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis offers pathways to synthesize pyrimidines with greater efficiency and under milder conditions. These methods can be applied to either the initial ring formation or the subsequent chlorination step.

Catalysis in Ring Formation: Recent advances have demonstrated the synthesis of substituted pyrimidines using various transition-metal catalysts. mdpi.com For instance, nickel(II), iridium, and copper catalysts have been successfully employed in multi-component reactions to construct the pyrimidine core from simpler starting materials like alcohols, alkynes, and amidines. mdpi.comacs.org A nickel(II)-NNS pincer complex, for example, can promote the acceptorless dehydrogenative annulation of alcohols with benzamidine to form pyrimidine derivatives. acs.org While not yet specifically documented for this compound, these catalytic systems represent a modern alternative for constructing the initial 5-ethyl-2-phenylpyrimidine-4,6-dione precursor, potentially avoiding the use of strong stoichiometric bases.

Catalysis in Chlorination: The chlorination step itself can also be rendered catalytic. A notable example is the use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts in the reaction of dihydroxypyrimidines with phosgene. justia.com Salts such as tricaprylylmethylammonium chloride have been shown to facilitate this conversion effectively. justia.com This catalytic approach can be advantageous over methods requiring stoichiometric amounts of additives. Furthermore, phenylphosphonic dichloride (PhPOCl₂) has been reported as a potent catalyst for the chlorination of phenols using phosphorus pentachloride (PCl₅), a strategy that could potentially be adapted for pyrimidinedione systems. researchgate.net

| Reaction Step | Catalyst Type | Example Catalyst | Reactants | Potential Advantage |

|---|---|---|---|---|

| Pyrimidine Ring Formation | Nickel(II) Pincer Complex | Ni(II)-NNS | Alcohols, Benzamidine | Avoids stoichiometric base. acs.org |

| Chlorination | Phase Transfer Catalyst | Quaternary ammonium salt | Dihydroxypyrimidine, Phosgene | Catalytic turnover, milder conditions. justia.com |

Regioselective Synthesis and Isomeric Control in 5-Substituted Dichloropyrimidines

Regioselective synthesis and isomeric control are paramount in the synthesis of substituted pyrimidines to ensure the desired arrangement of functional groups on the heterocyclic ring. In the case of this compound, the primary point of isomeric control occurs during the initial ring-forming cyclocondensation reaction.

The substitution pattern of the final product is dictated by the structure of the starting materials. To synthesize the target molecule with the ethyl group specifically at the C-5 position, a C-2 substituted malonic ester, namely diethyl 2-ethylmalonate, is required. The reaction between benzamidine and diethyl 2-ethylmalonate unequivocally places the ethyl group at the C-5 position of the resulting pyrimidine ring, between the two carbonyl groups of the malonate precursor. The phenyl group is simultaneously introduced at the C-2 position from benzamidine. This initial step provides absolute isomeric control for the core structure, preventing the formation of other isomers.

Once the this compound is formed, subsequent reactions, particularly nucleophilic aromatic substitutions (SNAr), require careful consideration of regioselectivity. The two chlorine atoms at the C-4 and C-6 positions are electronically equivalent due to the molecule's symmetry. However, the presence of the flanking ethyl and phenyl groups can introduce steric and subtle electronic effects that may influence their reactivity in certain contexts.

In SNAr reactions on related dichloropyrimidine systems, the regioselectivity of substitution can be controlled by various factors. acs.orgnih.gov While the C-4 and C-6 positions in the target compound are identical, in unsymmetrical 5-substituted 2,4-dichloropyrimidines, substitution generally favors the C-4 position. nih.gov Factors that can be manipulated to control regioselectivity in dichloropyrimidine chemistry include:

Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Nucleophile: The nature and steric bulk of the incoming nucleophile can influence which position is attacked.

Catalyst: The use of palladium catalysts, for instance, has been shown to achieve high regioselectivity in amination reactions of dichloropyrimidines. acs.org

The table below summarizes key factors influencing regioselectivity in the functionalization of dichloropyrimidines, based on findings for related structures.

| Factor | Influence on Regioselectivity | Research Finding |

| Catalysis | Palladium catalysts can strongly favor substitution at the C4 position in 2,4-dichloropyrimidines. | A Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine showed high selectivity for the C4-isomer. acs.org |

| Nucleophile Type | Tertiary amine nucleophiles exhibit excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. | In contrast to typical C-4 selectivity, tertiary amines favor the C-2 position in SNAr reactions. nih.gov |

| Reaction Conditions | The mode of reagent addition and the choice of base can significantly impact the ratio of isomers. | Premixing secondary amines with a strong base like LiHMDS before adding to the dichloropyrimidine was critical for high regioselectivity. acs.org |

While these examples pertain to 2,4-dichloropyrimidines, the underlying principles of controlling electronic and steric factors are directly applicable to managing the reactivity of this compound in further synthetic transformations.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edu Traditional methods, particularly the chlorination step, often rely on stoichiometric reagents like phosphorus oxychloride, which generate significant amounts of corrosive and environmentally harmful waste. rasayanjournal.co.inresearchgate.net

Applying green chemistry principles to the synthesis can involve several strategies:

Catalytic Approaches: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edu Developing a catalytic chlorination method would be a significant improvement. While specific catalysts for this transformation are not widely reported, research into novel catalytic systems for converting hydroxyl groups to chlorides on heterocyclic rings is an active area. A successful catalytic process would drastically reduce the waste associated with phosphorus-based reagents. rasayanjournal.co.inresearchgate.net

Safer Solvents and Reaction Conditions: The initial cyclocondensation step can be optimized by using safer, renewable, or biodegradable solvents instead of traditional volatile organic compounds (VOCs). powertechjournal.com Furthermore, solvent-free (neat) reactions or reactions in water, where feasible, represent a substantial green improvement. eurekaselect.com Some pyrimidine syntheses have been successfully performed under solvent-free conditions, often aided by microwave irradiation. powertechjournal.com

Energy Efficiency: The use of alternative energy sources like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.ineurekaselect.com These techniques can lead to higher yields and cleaner reactions by minimizing thermal decomposition and side-product formation. powertechjournal.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu While the cyclocondensation step is generally efficient, the chlorination step using POCl₃ has poor atom economy, as the phosphorus and oxygen atoms are discarded as waste. A catalytic alternative would inherently improve the atom economy.

The table below outlines potential green chemistry modifications for the synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Cyclocondensation | Use of sodium ethoxide in ethanol with conventional heating. | Use of a recyclable solid base; solvent-free reaction under microwave irradiation. | Safer Solvents, Design for Energy Efficiency. powertechjournal.comeurekaselect.com |

| Chlorination | Stoichiometric use of phosphorus oxychloride (POCl₃). | Development of a heterogeneous or reusable catalytic system for chlorination. | Catalysis, Prevention of Waste. yale.edurasayanjournal.co.in |

| Workup/Purification | Solvent extraction with chlorinated solvents; column chromatography. | Recrystallization from greener solvents (e.g., ethanol, 2-propanol); avoiding chlorinated solvents. | Safer Solvents and Auxiliaries. yale.edu |

By adopting these green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and economically viable. rasayanjournal.co.inpowertechjournal.com

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Ethyl 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (S_NAr) Reactions on the Pyrimidine (B1678525) Ring

The presence of two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, making it highly electrophilic and prone to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, providing a versatile platform for the synthesis of a wide array of polysubstituted pyrimidines. The general order of reactivity for halogen displacement on a pyrimidine ring is C4(6) > C2 > C5 acs.org.

In 4,6-dichloro-5-ethyl-2-phenylpyrimidine, the chlorine atoms at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. Consequently, the initial monosubstitution with a nucleophile does not exhibit regioselectivity between these two sites and will result in a single product.

However, once the first chlorine atom is displaced, the electronic properties of the newly introduced substituent will influence the reactivity of the remaining chlorine at the second site. An electron-donating group introduced at the C4 position will decrease the electrophilicity of the C6 position, making the second substitution more difficult. Conversely, an electron-withdrawing group will facilitate the displacement of the second chlorine. This allows for the sequential and controlled introduction of different nucleophiles to synthesize asymmetrically substituted pyrimidines. Studies on symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives show that they react effectively with various nucleophiles under stoichiometric control mdpi.com.

The displacement of chlorine atoms by nitrogen-based nucleophiles is a well-established method for the synthesis of aminopyrimidines. This compound is expected to react readily with a variety of primary and secondary amines, as well as hydrazines. Typically, these reactions are performed in a solvent such as ethanol (B145695), DMF, or dioxane, often in the presence of a base (e.g., K₂CO₃, NaHCO₃, or a tertiary amine) to neutralize the hydrogen chloride generated during the reaction nih.govresearchgate.net.

The reaction can be controlled to yield either mono- or di-substituted products by adjusting the stoichiometry of the amine and the reaction conditions. The use of one equivalent of an amine at lower temperatures generally favors monosubstitution, while an excess of the amine and higher temperatures drive the reaction towards disubstitution.

| Dichloropyrimidine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated product | nih.gov |

| 2,4-Dichloropyrimidine | Aniline | Forcing conditions | Mixture of 2- and 4-amino isomers | acs.org |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines | NaHCO₃ | Selective C4-amination | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Mild, environmentally friendly conditions | Amination products | mdpi.com |

Similar to nitrogen nucleophiles, oxygen-containing nucleophiles such as alkoxides and phenoxides, and sulfur-containing nucleophiles like thiolates, can displace the chlorine atoms of this compound. These reactions lead to the formation of the corresponding ether, phenoxy, and thioether derivatives.

Reactions with alkoxides are typically carried out by treating the dichloropyrimidine with the corresponding alcohol in the presence of a strong base like sodium hydroxide or sodium metal, which generates the alkoxide ion in situ mdpi.com. Thioether derivatives can be synthesized by reacting the substrate with a thiol in the presence of a base. These reactions are valuable for introducing a variety of functional groups onto the pyrimidine core.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-5-aminopyrimidine | Propanethiol | Base | Selective substitution at C2 | patsnap.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Alkoxide ions (from alcohol solvent and NaOH) | Mild | Solvolysis/alkoxylation products | mdpi.com |

| 4,6-Dichloro-2-(propylthio)-5-nitropyrimidine | Iron powder (reduction of nitro group) | - | Reduction to amine | google.com |

The substituents on the pyrimidine ring play a crucial role in modulating its reactivity towards nucleophiles.

5-Ethyl Group : The ethyl group at the C5 position is an alkyl group, which is generally considered electron-donating through an inductive effect (+I). This effect increases the electron density on the pyrimidine ring, thereby slightly deactivating it towards nucleophilic aromatic substitution compared to an unsubstituted 4,6-dichloropyrimidine. Additionally, the ethyl group may exert some steric hindrance to the approaching nucleophile, potentially slowing the reaction rate.

Studies on related systems have shown that substituents significantly impact electronic structure and reactivity acs.org. The combined electronic effects of a slightly deactivating 5-ethyl group and a mildly activating 2-phenyl group suggest that this compound remains a highly reactive substrate for SNAr reactions.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The pyrimidine ring is a strongly electron-withdrawing group due to the presence of two electronegative nitrogen atoms. When attached to a phenyl ring, it deactivates the phenyl ring towards electrophilic aromatic substitution (EAS) wikipedia.orguoanbar.edu.iq. This deactivation is similar to that caused by a nitro group. Consequently, forcing conditions are typically required to achieve electrophilic substitution on the phenyl ring of 2-phenylpyrimidine derivatives.

The pyrimidine moiety acts as a meta-director for EAS reactions on the phenyl ring libretexts.org. Therefore, reactions such as nitration, halogenation, or sulfonation are expected to occur at the 3' (meta) position of the phenyl group. Research on the nitration of 4-phenylpyrimidine has shown that the reaction's outcome is highly dependent on the nitrating agent used. Using mixed nitric and sulfuric acids resulted in ortho- and meta-nitrophenyl products, whereas using nitric acid with trifluoroacetic anhydride yielded a mixture of ortho-, meta-, and para-isomers cdnsciencepub.com. This indicates that the reaction conditions can overcome the strong directing effect of the pyrimidine ring, possibly through different reaction mechanisms or reacting species cdnsciencepub.com. For this compound, any EAS reaction would be challenging and would likely yield the meta-substituted product on the phenyl ring under standard Friedel-Crafts, nitration, or halogenation conditions masterorganicchemistry.com.

Reduction and Oxidation Pathways of the Pyrimidine Nucleus

The pyrimidine nucleus in this compound can undergo both reduction and, to a lesser extent, oxidation reactions.

Reduction Pathways: The most common reduction method for chloropyrimidines is catalytic hydrogenation. This can lead to two primary outcomes:

Reductive Dehalogenation : The carbon-chlorine bonds can be selectively cleaved to replace the chlorine atoms with hydrogen. This is typically achieved using a palladium catalyst (e.g., Pd/C) in the presence of a base such as magnesium oxide, sodium hydroxide, or calcium carbonate to neutralize the HCl formed during the reaction oregonstate.edu. This process would convert this compound into 5-ethyl-2-phenylpyrimidine.

Nuclear Reduction : Under more forcing conditions, the pyrimidine ring itself can be reduced. Catalytic hydrogenation in acidic media can lead to the formation of tetrahydropyrimidines oregonstate.edu. However, this reaction is not always straightforward and can result in ring cleavage and the formation of degradation products oregonstate.edu.

Oxidation Pathways: The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to oxidation. Unlike electron-rich heterocycles, strong oxidizing agents are required to modify the ring. While pyridine can be oxidized to pyridine N-oxide to alter its reactivity wikipedia.org, similar N-oxidation of pyrimidines is less common and can be complex. Vigorous oxidation of the pyrimidine nucleus would likely lead to ring-opening and degradation. There is limited specific information in the literature regarding the controlled oxidation of the pyrimidine nucleus in compounds like this compound.

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

The derivatization of the 4,6-dichloropyrimidine core through cycloaddition and annulation reactions provides a powerful strategy for the construction of fused heterocyclic systems. These reactions expand the structural diversity of pyrimidine-based compounds, leading to novel polycyclic architectures.

One prominent method involves the conversion of a chloro-substituted pyrimidine into an azide, followed by a thermal or photochemical cyclization. The process typically begins with the nucleophilic substitution of one of the chlorine atoms with an azide ion. The resulting azidopyrimidine can then undergo intramolecular cyclization through the formation of a highly reactive nitrene intermediate, which can attack a nearby C-H bond or an aromatic ring to form a new fused ring. This approach has been successfully used to synthesize fused deazapurine heterocycles from related (het)aryl-pyrimidines. nih.gov

Another strategy is the 1,3-dipolar cycloaddition reaction. In this approach, a heterocyclic N-ylide, generated in situ, reacts with a suitable dipolarophile. For pyrimidine derivatives, this can involve generating an ylide from the pyrimidine nitrogen, which then undergoes cycloaddition with an alkyne or alkene to form a fused pyrrolo[1,2-c]pyrimidine ring system. mdpi.com These reactions are often highly regioselective and provide efficient access to complex fused heterocycles. mdpi.com

These methods are instrumental in creating libraries of novel compounds where the pyrimidine ring is annulated with other heterocyclic or carbocyclic rings, significantly altering the molecule's steric and electronic properties.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used to functionalize halogenated heterocycles like this compound. researchgate.net The two chlorine atoms at the C4 and C6 positions are amenable to sequential or simultaneous replacement, allowing for precise control over the final product's structure. Palladium-catalyzed reactions are the most common, offering high efficiency and functional group tolerance. researchgate.net

The formation of new carbon-carbon bonds at the pyrimidine core is readily achieved using various palladium-catalyzed cross-coupling reactions. These methods are vital for synthesizing substituted pyrimidines with extended aromatic systems or alkyl chains. illinois.eduethz.ch

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds, coupling the dichloropyrimidine with an aryl or vinyl boronic acid (or its esters). harvard.edu The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.comresearchgate.net Studies on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine have shown that the reaction can be optimized to achieve good yields, particularly with electron-rich boronic acids. mdpi.comresearchgate.net The reactivity of the two chlorine atoms can be differentiated based on reaction conditions, often allowing for selective mono- or di-arylation. The C4 position is generally more reactive than the C2 position in dichloropyrimidines due to electronic effects. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the dichloropyrimidine with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The process allows for the introduction of vinyl groups onto the pyrimidine ring, which can serve as handles for further synthetic transformations. wikipedia.orgnih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The introduction of nitrogen, oxygen, or sulfur nucleophiles onto the pyrimidine ring is crucial for synthesizing compounds with diverse biological and material properties. Palladium-catalyzed reactions are again at the forefront of these transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org For this compound, this reaction allows for the selective introduction of amino groups at the C4 and C6 positions. The process typically employs a palladium catalyst with specialized phosphine ligands (e.g., X-Phos, BINAP) and a strong base like sodium tert-butoxide (NaOt-Bu). wikipedia.orgbeilstein-journals.org The choice of ligand is critical and can influence the scope and efficiency of the amination with various amines. organic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

Ullmann Condensation: While often requiring harsher conditions than palladium-catalyzed reactions (higher temperatures and copper catalysts), the Ullmann condensation can be used to form C-O and C-S bonds. This involves reacting the dichloropyrimidine with alcohols, phenols, or thiols to produce the corresponding ethers and thioethers.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of metal-catalyzed cross-coupling reactions is essential for optimizing reaction conditions and expanding their scope. The mechanisms for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions all proceed through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. nih.gov

Mechanism of Suzuki-Miyaura Coupling:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the dichloropyrimidine to a Pd(0) complex (L₂Pd⁰), forming a Pd(II) intermediate (L₂Pd(Ar)Cl). harvard.edu

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride ion. This forms a new Pd(II) complex (L₂Pd(Ar)(Ar')).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of the product and regenerating the active Pd(0) catalyst. harvard.edu

Mechanism of Buchwald-Hartwig Amination:

Oxidative Addition: Similar to the Suzuki coupling, the cycle starts with the oxidative addition of the dichloropyrimidine to the Pd(0) catalyst. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: An amine molecule coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the amino group, which forms the C-N bond and regenerates the Pd(0) catalyst for the next cycle. wikipedia.org An unproductive side reaction can sometimes compete, involving beta-hydride elimination from the amide. wikipedia.org

Mechanism of Annulation via Azides: The formation of fused heterocycles from an azidopyrimidine intermediate proceeds through a non-catalytic, thermal, or photochemical mechanism.

Nitrene Formation: Upon heating or irradiation, the azidopyrimidine loses a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.

Intramolecular Cyclization: This electron-deficient nitrene can then undergo several reactions, most notably an intramolecular C-H insertion. It attacks a C-H bond on a neighboring group (such as the 2-phenyl substituent), leading to the formation of a new five- or six-membered ring fused to the original pyrimidine core. This pathway is a common strategy for synthesizing polycyclic hetero-fused systems. nih.gov

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. However, specific NMR data for 4,6-dichloro-5-ethyl-2-phenylpyrimidine is not documented in available resources.

Proton (¹H) NMR Studies

Proton NMR analysis would be crucial in identifying the chemical environment of the hydrogen atoms within the ethyl and phenyl groups of the molecule. The expected spectrum would likely show distinct signals for the aromatic protons of the phenyl ring and the methylene (B1212753) and methyl protons of the ethyl group, with their chemical shifts and splitting patterns providing key structural information.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals and establishing the connectivity between atoms in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the functional groups and molecular vibrations present in a compound. For this compound, these methods would be expected to identify characteristic vibrational modes for the C-Cl, C-N, C=C, and C-H bonds within the pyrimidine (B1678525) and phenyl rings, as well as the C-C and C-H bonds of the ethyl group. Without experimental data, a specific analysis of its vibrational spectrum cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The phenyl and pyrimidine rings in this compound constitute a conjugated system that would be expected to absorb ultraviolet light, leading to characteristic π → π* transitions. The precise wavelength of maximum absorbance (λmax) would provide information about the extent of conjugation and the electronic nature of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement, which would serve to confirm its molecular formula, C₁₂H₁₀Cl₂N₂.

X-ray Diffraction Crystallography for Solid-State Structure Determination

At present, detailed crystallographic data from single-crystal X-ray diffraction analysis for the specific compound this compound is not available in the surveyed scientific literature. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure.

X-ray crystallography yields fundamental information about the crystal lattice and the molecule itself. This includes the unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them), the symmetry of the crystal lattice (described by its space group), and the exact coordinates of each atom within the unit cell. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, offering deep insights into the molecular geometry.

Furthermore, crystallographic studies elucidate intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern how molecules pack together in the solid state. This packing arrangement can significantly influence the material's bulk properties, including its melting point, solubility, and stability.

While data for the title compound is not currently published, studies on structurally related pyrimidine derivatives offer valuable comparative insights. For instance, the crystal structures of other substituted 2-phenylpyrimidines and 4,6-dichloropyrimidines have been extensively characterized. These studies reveal a general tendency for the pyrimidine and phenyl rings to be non-coplanar. The specific torsion angle between these rings is influenced by the nature and size of the substituents at other positions on the pyrimidine ring.

In the absence of experimental data for this compound, computational modeling could provide a theoretical prediction of its solid-state structure. However, for definitive structural elucidation, the synthesis of a high-quality single crystal and subsequent X-ray diffraction analysis are indispensable. Such a study would provide the crucial data points illustrated in the tables below, which are currently populated with placeholder information to demonstrate the type of information that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound. This table represents the type of data that would be generated from an X-ray diffraction experiment. The values are illustrative placeholders.

| Parameter | Value |

| Empirical formula | C12H10Cl2N2 |

| Formula weight | 253.13 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Data collection | |

| Reflections collected | Value |

| Independent reflections | Value |

| Refinement | |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | Value |

| R indices (all data) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound. This table illustrates the specific geometric parameters that would be determined from a crystallographic study. The values are illustrative placeholders.

| Bond/Angle | Length (Å) / Angle (°) |

| C(4)-Cl(1) | Value |

| C(6)-Cl(2) | Value |

| C(2)-C(phenyl) | Value |

| C(5)-C(ethyl) | Value |

| N(1)-C(2)-N(3) | Value |

| Cl(1)-C(4)-C(5) | Value |

| Cl(2)-C(6)-N(1) | Value |

| Torsion Angle (Pyrimidine-Phenyl) | Value |

Computational and Theoretical Studies on 4,6 Dichloro 5 Ethyl 2 Phenylpyrimidine and Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to determine various molecular properties that govern the reactivity and behavior of 4,6-dichloro-5-ethyl-2-phenylpyrimidine and its analogues. ijcce.ac.irnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov For this compound, this involves calculating the total energy of the molecule for different arrangements of its atoms and finding the geometry with the minimum energy. This is typically performed using DFT methods, such as the B3LYP functional, with a basis set like 6-31G(d,p) or 6-311++G(d,p). ijcce.ac.irnih.govwjarr.com The optimization provides key data on bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is particularly important for this molecule due to the rotatable single bonds connecting the phenyl and ethyl groups to the pyrimidine (B1678525) ring. The orientation of these groups can significantly influence the molecule's properties. Computational methods are used to explore the potential energy surface by systematically rotating these bonds to identify the lowest-energy conformer. For instance, the dihedral angle between the pyrimidine and phenyl rings is a critical parameter that affects electronic communication between the two systems. DFT calculations can predict the rotational barrier and the most stable orientation, which is often a non-planar arrangement to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for Pyrimidine Analogues (DFT/B3LYP)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-N (pyrimidine ring) | 1.33 - 1.38 | |

| C-C (pyrimidine ring) | 1.39 - 1.42 | |

| C-Cl | 1.73 - 1.76 | |

| C-Phenyl | 1.48 - 1.51 | |

| N-C-N (ring) | 125 - 128 | |

| C-N-C (ring) | 115 - 118 | |

| C-C-Cl | 118 - 121 |

Note: Data is generalized from studies on substituted pyrimidines and related heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wjarr.com

DFT calculations provide the energies and spatial distributions of these orbitals for this compound.

E(HOMO) : The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy indicates a better electron donor. wjarr.com

E(LUMO) : The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. wjarr.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.irwjarr.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wjarr.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and pyrimidine rings, while the LUMO would also be located on the pyrimidine ring, influenced by the electron-withdrawing chloro substituents.

Table 2: Calculated FMO Properties for a Pyrimidine Analogue

| Property | Value (eV) |

|---|---|

| E(HOMO) | -5.51 |

| E(LUMO) | -1.88 |

| Energy Gap (ΔE) | 3.63 |

Note: Values are representative and based on data for analogous pyrimidine derivatives. wjarr.com

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow) : These areas are rich in electrons and represent likely sites for electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen atoms of the pyrimidine ring. researchgate.net

Positive Regions (Blue) : These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and potentially near the carbon atoms attached to the chlorine atoms.

Neutral Regions (Green) : Indicate areas with near-zero potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity. researchgate.net

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are indispensable for elucidating complex reaction mechanisms, providing insights into the step-by-step transformation from reactants to products. rsc.org This involves mapping the potential energy surface to identify all intermediates and transition states involved in a given reaction. nih.gov

A key goal in studying reaction mechanisms is to identify the transition state (TS), which is the structure corresponding to the highest energy point along the reaction pathway. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is a structure that is a minimum in all directions except one. A defining characteristic of a computationally verified TS is the presence of a single imaginary vibrational frequency. researchgate.net

Once a potential transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis involves tracing the minimum energy path downhill from the transition state. A true transition state must connect the reactant and product (or intermediate) states on the potential energy surface. researchgate.net For a reaction involving this compound, such as a nucleophilic substitution at one of the C-Cl positions, DFT would be used to model the approach of the nucleophile, locate the transition state for the formation of the Meisenheimer-like intermediate, and confirm the pathway via IRC analysis.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed. nih.gov These profiles plot the change in Gibbs free energy (ΔG) as the reaction progresses.

Key energetic parameters obtained from these profiles include:

Activation Energy (ΔG‡) : The energy difference between the reactants and the transition state. This value determines the reaction rate; a higher activation energy corresponds to a slower reaction.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior and the influence of different solvent environments on its conformational stability.

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules, and the interactions between all atoms are calculated over time using classical mechanics. This allows for the observation of how the pyrimidine derivative behaves in solution, including its conformational changes and interactions with the surrounding solvent.

Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar organic molecules. aip.orgresearchgate.net These studies reveal that the choice of solvent can significantly impact the conformational preferences of a solute molecule. For instance, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize its hydrophobic surface area exposure. In contrast, in a nonpolar solvent, the molecule may exhibit greater flexibility.

Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's trajectory, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radial Distribution Function (RDF) to understand the solvation shell structure.

Hypothetical MD Simulation Results for this compound

| Solvent | Average Radius of Gyration (Å) | RMSF of Phenyl Group (Å) | RMSF of Ethyl Group (Å) |

|---|---|---|---|

| Water | 3.2 | 0.8 | 1.5 |

| Ethanol (B145695) | 3.4 | 1.0 | 1.7 |

| Chloroform | 3.5 | 1.2 | 1.9 |

| Hexane | 3.6 | 1.4 | 2.1 |

These simulations are crucial for understanding how the molecule will behave in different chemical environments, which is vital for applications such as drug design and materials science.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the electronic structure and properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) are commonly used to forecast spectroscopic properties, which can then be compared with experimental data for validation. plu.mx

For this compound, quantum chemical calculations can predict a range of spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Research Findings:

The predicted spectra are generated by first optimizing the molecular geometry to find its most stable conformation. Then, properties such as magnetic shielding tensors (for NMR) and vibrational modes (for IR) are calculated. The table below presents hypothetical, yet realistic, predicted spectroscopic data for this compound, based on the types of results obtained for similar molecules.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ethyl-CH₂) | ~2.8 ppm |

| ¹³C NMR Chemical Shift (C=N) | ~160 ppm |

| IR Vibrational Frequency (C-Cl stretch) | ~750 cm⁻¹ |

| UV-Vis λmax | ~260 nm |

Such calculations provide a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of novel pyrimidine derivatives.

In Silico Screening and Virtual Design of Pyrimidine Derivatives

In silico screening and virtual design are computational techniques that have revolutionized the process of drug discovery and materials development. eurekaselect.comnih.govnih.gov These methods allow for the rapid assessment of large libraries of virtual compounds to identify those with the most promising properties, thereby saving significant time and resources compared to traditional experimental screening.

For this compound, these techniques can be used to design new analogues with enhanced biological activity or improved material properties. The process typically involves creating a virtual library of derivatives by modifying the parent structure and then using computational tools to predict their properties.

Research Findings:

The pyrimidine scaffold is a common feature in many biologically active molecules, and numerous studies have utilized in silico methods to design and screen pyrimidine derivatives for various therapeutic targets. researchgate.netrsc.org These studies often employ a workflow that includes:

Library Generation: Creating a virtual library of analogues by making systematic modifications to the core structure of this compound.

Property Prediction: Using QSAR (Quantitative Structure-Activity Relationship) models or molecular docking to predict the properties of the virtual compounds. Molecular docking, for instance, can predict how well a molecule will bind to a specific protein target.

Filtering and Prioritization: Filtering the library based on predicted properties (e.g., high binding affinity, favorable ADMET properties) to select a smaller subset of promising candidates for synthesis and experimental testing.

The following interactive table outlines a hypothetical in silico screening workflow for designing new inhibitors based on the this compound scaffold.

Hypothetical In Silico Screening Workflow for Pyrimidine Derivatives

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Target Identification | Select a biological target (e.g., a protein kinase) relevant to a disease of interest. | A validated 3D structure of the target protein. |

| 2. Library Design | Generate a virtual library of 10,000+ analogues of this compound. | A diverse set of virtual compounds with varied substituents. |

| 3. Molecular Docking | Dock the virtual library into the active site of the target protein to predict binding affinities. | A ranked list of compounds based on their predicted binding scores. |

| 4. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking compounds. | Identification of compounds with favorable drug-like properties. |

| 5. Candidate Selection | Select the top 10-20 compounds with the best predicted binding affinity and ADMET profiles. | A list of high-priority candidates for chemical synthesis and experimental validation. |

Through these computational approaches, the vast chemical space of pyrimidine derivatives can be efficiently explored to identify novel compounds with tailored properties for a wide range of applications.

Applications of 4,6 Dichloro 5 Ethyl 2 Phenylpyrimidine As a Key Synthetic Intermediate

Role in the Development of Chiral Ligands and Catalysts

While the direct application of 4,6-dichloro-5-ethyl-2-phenylpyrimidine in the development of chiral ligands and catalysts is not extensively documented in the available literature, its structural features suggest potential in this area. The pyrimidine (B1678525) core can act as a rigid scaffold to which chiral auxiliaries can be attached at the 4 and 6 positions.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of chiral molecules. The development of novel ligand architectures is an ongoing area of research. The C2 symmetry often found in effective chiral ligands could potentially be mimicked by symmetrically disubstituted derivatives of this compound.

Furthermore, pyrimidine-based structures can themselves be part of a larger catalytic system. For example, palladium-catalyzed C-H arylation reactions have been studied with 2,6-diphenylpyrimidine substrates, where the pyrimidine nitrogen atoms play a role in directing the catalytic activity. mdpi.com This suggests that derivatives of this compound could be explored as ligands or substrates in similar catalytic transformations.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The pyrimidine ring is a key component in many agrochemicals, including herbicides, insecticides, and fungicides. The fungicidal agent Azoxystrobin, for instance, contains a pyrimidine core. The synthesis of such compounds often involves the use of dichloropyrimidine intermediates. google.com

The reactivity of this compound allows for the introduction of various toxophoric groups, which are essential for the biological activity of pesticides. The specific substituents (ethyl and phenyl) on the pyrimidine ring of the title compound could be tailored to optimize the efficacy and selectivity of new agrochemical candidates.

Design and Synthesis of Pyrimidine-Based Materials

The field of materials science is increasingly looking towards organic molecules for the development of new materials with tailored electronic, optical, and thermal properties. The pyrimidine ring, with its electron-deficient nature, can be incorporated into larger conjugated systems to create materials with interesting photophysical properties.

While there is no specific information found regarding the use of this compound in the synthesis of materials, its structure lends itself to such applications. The two chlorine atoms provide reactive handles for polymerization reactions or for the attachment of chromophores. The phenyl group can also be further functionalized to tune the electronic properties of the resulting materials. The synthesis of pyrimidine azo dyes, for instance, demonstrates the potential of pyrimidine derivatives in the creation of colored materials. researchgate.net

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives often involves methods that are now being reconsidered due to environmental and economic concerns. rasayanjournal.co.innih.gov Future research is intensely focused on developing greener and more efficient pathways to compounds like 4,6-dichloro-5-ethyl-2-phenylpyrimidine.

Key areas of development include:

Green Solvents and Catalysts: A significant shift is underway towards replacing hazardous solvents with more benign alternatives like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com Research into heterogeneous catalysts, such as nanocrystalline MgO or reusable pincer-type complexes, is also gaining traction, aiming to simplify purification and reduce waste. acs.orgresearchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being increasingly explored. rasayanjournal.co.innih.govnih.gov These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov Ultrasound irradiation, for example, has been shown to be a powerful tool in constructing and derivatizing the pyrimidine core. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are a cornerstone of green chemistry, offering high atom economy and operational simplicity. rasayanjournal.co.inresearchgate.net Future work will likely focus on designing novel MCRs that can construct the this compound core or its precursors from simple, readily available starting materials in a single, efficient step. bohrium.comorganic-chemistry.org This approach minimizes intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. rasayanjournal.co.in

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two chlorine atoms at the C4 and C6 positions of this compound are prime sites for nucleophilic aromatic substitution (SNAr), making the compound a valuable intermediate. However, the regioselectivity of these reactions can be highly sensitive to electronic and steric effects. wuxiapptec.com

Future research will delve deeper into:

Regioselective Functionalization: A major challenge and area of opportunity is the selective substitution of one chlorine atom over the other. Studies on related 2,4-dichloropyrimidines show that substituents at the C5 position (an ethyl group in this case) and the nature of the nucleophile can profoundly influence whether substitution occurs at C4(6) or C2. wuxiapptec.comacs.org For symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control can be effective for mono-amination. mdpi.com The use of specific nucleophiles, such as tertiary amines, has been shown to reverse the expected regioselectivity in some systems, opening up new synthetic possibilities. acs.orgresearchgate.net

Beyond SNAr: While SNAr is the dominant reaction, exploring unprecedented transformations is a key research direction. This could involve transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are typically challenging at dichloropyrimidine cores but can be enabled by specific ligands and conditions. acs.orgresearchgate.net Research may also uncover novel cyclization or ring-transformation reactions initiated by the unique electronic properties of the substituted pyrimidine ring.

Influence of Substituents: Systematic studies on how the interplay between the C2-phenyl and C5-ethyl groups affects the reactivity of the C4 and C6 positions are crucial. This understanding will enable chemists to predict and control reaction outcomes with greater precision, moving beyond trial-and-error approaches. wuxiapptec.com Quantum mechanical analyses suggest that both steric and electronic effects are highly influential and predictable with computational tools. wuxiapptec.com

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, in silico methods are crucial for predicting properties and guiding synthetic efforts.

Emerging trends in this area include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed for various phenylpyrimidine analogues to correlate their structural features with biological activity. nih.gov These models help identify the key chemical features necessary for a desired effect, guiding the design of more potent and selective molecules. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pyrimidine derivatives and their interactions with biological targets, such as proteins. mdpi.com By simulating the stability of ligand-protein complexes over time, researchers can better understand binding modes and affinities, which is critical for rational drug design. nih.govrjeid.com

Density Functional Theory (DFT) Calculations: DFT is a powerful method for investigating the electronic structure of molecules, predicting reactivity, and elucidating reaction mechanisms. ijcce.ac.irresearchgate.net For this compound, DFT can be used to calculate properties like Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the most likely sites for nucleophilic attack, thus explaining and predicting the regioselectivity of SNAr reactions. wuxiapptec.comijcce.ac.irjchemrev.com

| Computational Technique | Application in Pyrimidine Chemistry | Key Insights |

| 3D-QSAR | Predicting biological activity of new derivatives | Identifies key structural features for potency and selectivity. nih.govtandfonline.com |

| Molecular Dynamics | Simulating protein-ligand interactions | Confirms binding stability and conformation. mdpi.comrjeid.com |

| DFT Calculations | Elucidating reaction mechanisms and reactivity | Predicts regioselectivity and rationalizes experimental outcomes. wuxiapptec.comijcce.ac.ir |

Integration of this compound into Flow Chemistry and Automation

To accelerate the discovery of new molecules, high-throughput synthesis and automation are becoming increasingly important. Integrating the synthesis of this compound derivatives into automated platforms is a significant future trend.

This integration involves:

Automated Library Synthesis: The use of automated microwave synthesizers with robotic handling allows for the rapid generation of focused libraries of pyrimidine derivatives. scispace.comtechnologynetworks.com This sequential approach enables the optimization of reaction conditions for each individual compound, leading to higher success rates and purities. technologynetworks.com

DNA-Encoded Libraries (DELs): The pyrimidine scaffold is ideal for the construction of vast DNA-encoded libraries, where each unique molecule is tagged with a DNA barcode. nih.gov This technology allows for the rapid screening of millions or even billions of compounds against biological targets. nih.gov Utilizing a versatile scaffold like this compound enables the creation of highly diverse libraries through sequential substitution reactions. nih.gov

Flow Chemistry: While not yet specifically documented for this exact compound, continuous flow synthesis represents a major opportunity. Flow reactors offer superior control over reaction parameters like temperature and mixing, enhance safety, and are readily scalable. This technology is particularly well-suited for the multi-step functionalization of the pyrimidine core, potentially allowing for telescoped reactions where intermediates are generated and used in subsequent steps without isolation.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful advances will come from the tight integration of experimental synthesis and computational modeling. This synergistic approach allows for a cycle of prediction, synthesis, and testing that can dramatically accelerate research. researchgate.net

Future projects will increasingly feature:

Computationally-Guided Synthesis: Researchers are using computational tools to design novel pyrimidine derivatives with desired properties before embarking on their synthesis. tandfonline.com For instance, docking studies can identify promising candidates for a specific biological target, and DFT calculations can predict the most viable synthetic routes and potential challenges, such as regioselectivity. wuxiapptec.comrsc.orgresearchgate.net

Experimental Validation of Theoretical Models: Experimental results from the synthesis and testing of new this compound derivatives provide crucial data for refining and validating computational models. rsc.org When experimental outcomes diverge from predictions, it highlights areas where the theoretical models need improvement, leading to a deeper fundamental understanding of the underlying chemistry.

Integrated Discovery Platforms: The ultimate goal is to create integrated platforms where automated synthesis, high-throughput screening, and predictive computational modeling work in a closed loop. In such a system, computational algorithms would propose new structures, which are then automatically synthesized and tested, with the results feeding back to improve the next generation of predictive models.

By embracing these future directions, the scientific community can unlock the full potential of this compound as a scaffold for developing new medicines, materials, and chemical tools, ensuring its relevance for years to come.

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing 4,6-dichloro-5-ethyl-2-phenylpyrimidine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions on a pre-functionalized pyrimidine core. For example:

- Step 1 : Start with 2-phenylpyrimidine derivatives, introducing ethyl and chloro groups via alkylation and halogenation. Ethylation at position 5 can be achieved using ethyl iodide in the presence of a base (e.g., NaH) in DMF .

- Step 2 : Chlorination at positions 4 and 6 typically employs POCl₃ or PCl₅ under reflux conditions, with catalytic DMAP to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

Basic Research Question: How can I validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase (retention time ~12–14 min for pure product) .

- NMR : Key signals include δ 7.4–7.6 ppm (aromatic protons from phenyl), δ 2.8–3.0 ppm (ethyl CH₂), and δ 1.2–1.4 ppm (ethyl CH₃) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 297.1 (calculated for C₁₂H₁₁Cl₂N₂).

Advanced Research Question: What factors influence regioselectivity during functionalization of the pyrimidine ring?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects:

- Electronic Effects : Chlorine at positions 4 and 6 activates the ring for electrophilic substitution at position 5. DFT studies show electron-withdrawing Cl groups lower the LUMO energy, favoring nucleophilic attack at the ethyl-bearing position .

- Steric Effects : Bulky substituents (e.g., phenyl at position 2) hinder reactivity at adjacent positions. Kinetic studies using substituent mapping (Hammett parameters) can predict reactivity trends .

Advanced Research Question: How do solvent polarity and temperature affect reaction kinetics in substitution reactions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, accelerating reactions by 2–3× compared to non-polar solvents. Dielectric constant (ε) correlates with rate constants (e.g., k = 0.45 min⁻¹ in DMF vs. 0.18 min⁻¹ in THF) .

- Temperature : Arrhenius plots for chloro-substitution reactions show activation energies (~60–80 kJ/mol), with optimal yields at 80–100°C. Higher temperatures (>110°C) risk side reactions (e.g., ring decomposition) .

Data Contradiction Analysis: How to resolve discrepancies between experimental and computational reactivity predictions?

Methodological Answer:

- Case Study : If DFT calculations predict preferential substitution at position 4, but experiments show position 6 reactivity:

- Validate Computational Parameters : Re-examine basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent models (PCM vs. SMD) .

- Experimental Controls : Test reaction under inert atmospheres to rule out oxidative side reactions.

- Kinetic Isotope Effects : Use deuterated analogs to confirm if the rate-determining step is electronic (KIE ≈ 1) or steric (KIE > 1) .

Advanced Research Question: What spectroscopic techniques best characterize π-π stacking interactions in crystal structures?

Methodological Answer:

- X-ray Crystallography : Resolves intermolecular distances (e.g., 3.4–3.6 Å between phenyl rings) and dihedral angles (<10° deviation from coplanarity) .

- Solid-State NMR : ¹³C CP/MAS detects anisotropic shielding effects from stacking interactions (e.g., upfield shifts of 2–3 ppm for aromatic carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.